5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine (CAS 137015-71-5, molecular formula C₁₁H₁₄N₂O, MW 190.24 g/mol) is a fully substituted 4-azaindole (pyrrolo[3,2-b]pyridine) derivative bearing a 5-methoxy group and three methyl groups at positions 2, 3, and 3. The pyrrolo[3,2-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a bioisostere of indole and purine with demonstrated utility in kinase inhibitor design.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 137015-71-5
Cat. No. B12884561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine
CAS137015-71-5
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C1(C)C)N=C(C=C2)OC
InChIInChI=1S/C11H14N2O/c1-7-11(2,3)10-8(12-7)5-6-9(13-10)14-4/h5-6H,1-4H3
InChIKeyWYAQITYOEWNHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine (CAS 137015-71-5): Core Structural Identity and Procurement Context


5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine (CAS 137015-71-5, molecular formula C₁₁H₁₄N₂O, MW 190.24 g/mol) is a fully substituted 4-azaindole (pyrrolo[3,2-b]pyridine) derivative bearing a 5-methoxy group and three methyl groups at positions 2, 3, and 3 . The pyrrolo[3,2-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a bioisostere of indole and purine with demonstrated utility in kinase inhibitor design [1]. This specific derivative occupies a unique position within the chemical space of 4-azaindoles: the electron-donating 5-methoxy substituent modulates ring electronics, while the geminal dimethyl group at C-3 and the methyl at C-2 introduce steric bulk and eliminate NH hydrogen-bond donor potential present in the parent 1H-pyrrolo[3,2-b]pyridine system. These combined features create a compound that differs meaningfully from both the unsubstituted 4-azaindole core and singly substituted analogs, making it a strategically distinct building block for structure–activity relationship (SAR) exploration.

Why 5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine Cannot Be Replaced by Common Pyrrolopyridine Analogs


Generic substitution among pyrrolo[3,2-b]pyridine building blocks is problematic because small structural changes profoundly alter physicochemical properties, synthetic accessibility, and biological profile. Replacing the 5-methoxy group with hydrogen, halogen, or other substituents changes the electronic character of the ring and removes a key hydrogen-bond acceptor site . The 2,3,3-trimethyl substitution pattern is particularly consequential: it eliminates the acidic N–H proton of the pyrrole ring while introducing substantial steric shielding around the C-2/C-3 region, which directly impacts C–H functionalization strategies and downstream target engagement [1]. The quantitative evidence below demonstrates that the closest structural analogs—the non-methoxy derivative (CAS 114166-26-6), the non-trimethylated 5-methoxy-4-azaindole (CAS 17288-40-3), and the 5-chloro regioisomer (CAS 596085-87-9)—differ from the target compound in measured or predicted LogP, polar surface area (PSA), and hydrogen-bonding capacity, each of which drives differential solubility, permeability, and molecular recognition behavior.

Quantitative Differentiation Evidence: 5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine vs. Closest Analogs


Predicted LogP Advantage vs. Non-Methoxy Analog (CAS 114166-26-6): Enhanced Lipophilicity for Blood–Brain Barrier Penetration Design

The target compound is predicted to have a significantly higher LogP than its non-methoxy analog 2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine (CAS 114166-26-6). Published data for the non-methoxy comparator shows a LogP of 1.90 and PSA of 25.25 Ų . While no experimentally verified LogP value for the target compound has been published by third-party authoritative databases at the time of this guide, standard structure–property relationships predict that the addition of a 5-methoxy group to the 2,3,3-trimethyl core increases LogP by approximately 0.5–0.7 log units (to an estimated LogP of ~2.4–2.6) and raises PSA to approximately 38 Ų . This shift places the compound closer to the optimal LogP range (2–4) historically associated with enhanced CNS penetration and oral bioavailability, while the non-methoxy analog falls at the lower boundary of this range [1].

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Elimination of Pyrrole N–H Hydrogen-Bond Donor: Differentiation from 5-Methoxy-4-azaindole (CAS 17288-40-3)

A critical structural feature distinguishing the target compound from 5-methoxy-4-azaindole (CAS 17288-40-3) is the absence of the pyrrole N–H hydrogen-bond donor. The comparator 5-methoxy-4-azaindole (C₈H₈N₂O, MW 148.16, LogP = 1.57, PSA = 37.91 Ų) possesses an acidic N–H proton that participates in key hinge-region hydrogen bonds in kinase active sites . However, this N–H also contributes to off-target interactions, metabolic lability, and crystal-packing effects that can complicate solid-form development [1]. The target compound, through its 2,3,3-trimethyl substitution, completely eliminates this donor while preserving the 5-methoxy hydrogen-bond acceptor and the pyridine nitrogen lone pair for target engagement . As demonstrated across multiple kinase inhibitor programs, replacing the indole/azaindole N–H with N-alkyl or C-alkyl groups can attenuate CYP-mediated metabolism and reduce hERG binding without sacrificing potency when the hinge-binding interaction is maintained through alternative contacts [1].

Fragment-Based Drug Discovery Kinase Inhibitors Pharmacophore Design

Stokes Shift Fluorescence Potential: Class-Level Evidence for Fluorescent Probe Applications

Among the azaindole positional isomers (2-, 4-, 5-, 6-, and 7-azaindole), 4-azaindole (pyrrolo[3,2-b]pyridine) has been experimentally demonstrated to exhibit the largest Stokes shift—approximately 130 nm in steady-state fluorescence measurements—making it the isomer of choice for fluorescence-based applications where minimal excitation–emission overlap is required [1]. Critically, the same study showed that mono- and dimethylated 4-azaindole derivatives retain the pronounced red shift of the parent while achieving significantly higher fluorescence intensity, reaching levels comparable to natural indole/tryptophan [1]. The target compound, bearing a fully methylated pyrrole ring (2,3,3-trimethyl) plus a 5-methoxy electron-donating group, is structurally positioned to further enhance these photophysical properties. While direct fluorescence quantum yield and lifetime data for this specific compound have not been published, the class-level structure–property relationship strongly supports its candidacy for the design of blue-fluorescent amino acid analogs, protein labels, and environment-sensitive probes .

Chemical Biology Fluorescent Probes Biophysical Assays

Synthetic Tractability: Regioselective C-2 Functionalization Leveraging 4-Azaindole Lithiation Chemistry

Methodology developed by the Budisa and academic medicinal chemistry groups has established that 5-methoxy-4-azaindole derivatives (protected as N-benzenesulfonyl) serve as versatile synthons for regioselective C-2 functionalization via directed ortho-lithiation followed by electrophilic trapping [1]. The target compound, carrying the identical 5-methoxy-4-azaindole core but with the pyrrole nitrogen fully substituted (2,3,3-trimethyl), eliminates the need for N-protection/deprotection steps at the pyrrole position that are required for the parent 5-methoxy-4-azaindole (CAS 17288-40-3). This structural feature reduces the synthetic step count by at least two steps (protect/deprotect) when the desired final compound retains the N-alkylated pyrrole, providing a direct efficiency advantage in parallel library synthesis [2]. The presence of the gem-dimethyl group at C-3 further blocks competing lithiation at that position, potentially enhancing the regioselectivity of C-2 functionalization compared to non-methylated analogs .

Synthetic Methodology Medicinal Chemistry C–H Functionalization

Recommended Procurement Scenarios for 5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine (CAS 137015-71-5)


Kinase Inhibitor Lead Optimization Requiring N–H-Free 4-Azaindole Scaffolds

In kinase inhibitor programs where the 4-azaindole core serves as the ATP-competitive hinge-binding motif, the pyrrole N–H group is frequently implicated in CYP-mediated metabolic oxidation (e.g., CYP3A4) and hERG channel binding [1]. The target compound provides a pre-built, N–H-free 4-azaindole scaffold that retains the pyridine nitrogen and 5-methoxy oxygen as hinge-binding elements while eliminating the metabolically labile N–H. This scaffold is structurally analogous to the cores employed in c-Met and PI3K/mTOR inhibitor patents, where N-alkylated or C-alkylated azaindoles demonstrated improved pharmacokinetic profiles [2]. Procurement of this compound enables direct diversification at C-2 and C-7 positions for parallel SAR exploration without the need for post-synthetic N-alkylation.

Genetically Encoded Fluorescent Amino Acid Development

The demonstrated Stokes shift advantage of 4-azaindole (~130 nm) combined with the fluorescence-enhancing effect of N-methylation established by Merkel et al. (2010) [3] positions the target compound as a promising precursor for the synthesis of novel azatryptophan analogs. The 5-methoxy group provides additional electron density that can red-shift absorption and emission wavelengths, while the full methylation of the pyrrole ring maximizes the quantum yield enhancement effect observed in mono- and dimethylated derivatives. Research groups developing fluorescent protein labels for live-cell imaging or FRET-based biosensors should prioritize this compound over the parent 4-azaindole or simple 5-methoxy-4-azaindole.

Efficient Parallel Library Synthesis via C-2 Directed Lithiation

As established by the Bentabed-Ababsa group, 5-methoxy-4-azaindole derivatives undergo regioselective C-2 lithiation when the pyrrole nitrogen is protected (e.g., as N-benzenesulfonyl) [4]. The target compound, featuring a permanently substituted pyrrole nitrogen (2,3,3-trimethyl), removes the protection/deprotection sequence from the workflow, reducing the minimum synthetic sequence by two steps per library member. For CROs and internal medchem groups synthesizing 24–96 member C-2-diversified libraries, this represents an estimated 20–30% reduction in total synthesis time and reagent consumption. The gem-dimethyl group at C-3 additionally provides steric shielding that may enhance C-2 vs. C-3 regioselectivity in lithiation reactions.

Physicochemical Property Optimization for CNS-Penetrant Candidates

The predicted LogP of the target compound (~2.4–2.6) falls within the optimal range for CNS drug candidates as defined by the CNS MPO (Multiparameter Optimization) scoring system [5], while the non-methoxy comparator (CAS 114166-26-6, LogP = 1.90) falls at the lower boundary. Combined with low molecular weight (190.24 g/mol), zero hydrogen-bond donors, and moderate PSA (~38 Ų predicted), this building block is well-suited for fragment-based drug discovery programs targeting CNS indications where maintaining favorable physicochemical parameters is critical for blood–brain barrier penetration. Procurement of this pre-optimized scaffold reduces the need for property-modifying derivatization later in the lead optimization cascade.

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